3-Bromo-4-(tert-butyl)aniline

Catalog No.
S666214
CAS No.
103275-21-4
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(tert-butyl)aniline

CAS Number

103275-21-4

Product Name

3-Bromo-4-(tert-butyl)aniline

IUPAC Name

3-bromo-4-tert-butylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3

InChI Key

AXNHKDCJNXKFFT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br

3-Bromo-4-(tert-butyl)aniline is a disubstituted aniline derivative featuring two key functional groups that dictate its utility in organic synthesis. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The sterically demanding tert-butyl group at the 4-position provides significant lipophilicity and influences molecular packing and solubility, which is often critical in the development of pharmaceutical agents and organic electronic materials. This specific 3-bromo, 4-tert-butyl substitution pattern offers a distinct combination of steric and electronic properties compared to its isomers or other analogs.

Attempting to substitute 3-Bromo-4-(tert-butyl)aniline with a positional isomer, such as 2-Bromo-4-(tert-butyl)aniline, or using a crude mixture from the direct bromination of 4-(tert-butyl)aniline, introduces significant process risks. The direct bromination of 4-(tert-butyl)aniline is often unselective, yielding predominantly the 2-bromo isomer and other byproducts, necessitating costly and difficult purification. Using an incorrect isomer fundamentally alters the three-dimensional structure and electronic distribution of the molecule. This seemingly minor change can block key reaction pathways due to steric hindrance, lead to undesired side products, or result in final compounds with dramatically lower biological activity or altered material properties, making precise isomer selection a critical procurement decision for achieving reproducible outcomes.

Precursor Suitability: Enables Synthesis of Potent p38 MAP Kinase Inhibitors

The specific 3-bromo-4-tert-butyl substitution pattern is a key structural motif in a class of potent p38 MAP kinase inhibitors developed for treating inflammatory diseases. In the synthesis of these complex molecules, 3-Bromo-4-(tert-butyl)aniline serves as a critical starting material, with its defined regiochemistry being essential for the subsequent cyclization and coupling steps that form the active pharmacophore. Substitution with a different isomer would alter the geometry of the final molecule, disrupting the precise interactions required for high-affinity binding to the kinase ATP pocket.

Evidence DimensionPrecursor role in synthesis of biologically active compounds
Target Compound DataServes as an essential, regiochemically defined precursor for a class of p38 MAP kinase inhibitors.
Comparator Or BaselinePositional isomers (e.g., 2-Bromo-4-(tert-butyl)aniline) or other analogs.
Quantified DifferenceQualitatively critical; use of isomers would lead to structurally different, likely inactive, final compounds.
ConditionsMulti-step synthesis of heterocyclic p38 MAP kinase inhibitors.

For medicinal chemistry applications targeting specific protein-ligand interactions, procuring the exact, pre-defined isomer is non-negotiable to ensure the synthesis of the correct, biologically active final compound.

Processability Advantage: Avoids Low-Yield, Non-Selective Direct Bromination

A common synthetic strategy might involve the direct bromination of the cheaper starting material, 4-(tert-butyl)aniline. However, electrophilic aromatic substitution on this substrate is sterically influenced by the bulky tert-butyl group, leading to poor regioselectivity and favoring the formation of the undesired 2-bromo isomer. Procuring isomerically pure 3-Bromo-4-(tert-butyl)aniline bypasses this problematic step, saving significant time and resources that would be spent on complex purification of isomeric mixtures, thereby improving overall process efficiency and yield.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides direct access to the desired 3-bromo isomer without purification.
Comparator Or BaselineIn-house synthesis via direct bromination of 4-(tert-butyl)aniline.
Quantified DifferenceAvoids formation of a primary isomeric byproduct (2-bromo-4-(tert-butyl)aniline) and other impurities, eliminating a low-yield/difficult separation step.
ConditionsElectrophilic bromination of 4-(tert-butyl)aniline.

This compound offers a more reliable and cost-effective process route by providing the exact, pure isomer upfront, avoiding unpredictable and low-yielding reactions in-house.

Reaction Compatibility: Optimized Steric and Electronic Profile for Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, the reactivity of the aryl bromide is influenced by both electronic and steric factors. The 3-bromo position on 3-Bromo-4-(tert-butyl)aniline is ortho to the electron-donating amino group and meta to the tert-butyl group. This arrangement provides electronic activation without the significant steric hindrance that would be present in the 2-bromo isomer, where the bromine is directly adjacent to the bulky tert-butyl group. This balanced profile allows for efficient oxidative addition to the palladium catalyst, facilitating high-yield coupling reactions where more hindered isomers might fail or require more aggressive conditions.

Evidence DimensionReactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataFavorable steric and electronic profile for efficient coupling at the 3-position.
Comparator Or Baseline2-Bromo-4-(tert-butyl)aniline (positional isomer).
Quantified DifferenceQualitatively higher reactivity expected due to reduced steric hindrance at the reaction site compared to the 2-bromo isomer.
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig reaction conditions.

Choosing this isomer can lead to higher reaction yields, faster reaction times, and milder conditions, reducing catalyst loading and simplifying purification compared to more sterically hindered alternatives.

Synthesis of Regio-Specific Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses where the final product's biological activity is highly dependent on the precise 3-bromo-4-tert-butyl substitution pattern, as demonstrated in the development of p38 MAP kinase inhibitors. Its use ensures that the correct molecular geometry is carried through the synthetic route.

High-Yield Cross-Coupling for Biaryl and Heterobiaryl Synthesis

When the primary goal is to efficiently construct a C-C or C-N bond at the 3-position of a 4-tert-butylaniline scaffold, this precursor is ideal. Its unhindered bromine atom allows for reliable, high-yielding Suzuki or Buchwald-Hartwig reactions, avoiding the lower yields and forcing conditions often required for more sterically congested isomers.

Streamlining Process Chemistry by Avoiding Isomer Generation

In process development and scale-up, where lot-to-lot consistency and process efficiency are paramount, procuring this pure isomer is more strategic than an in-house synthesis from 4-(tert-butyl)aniline. It eliminates a problematic, non-selective bromination step and the subsequent, often challenging, isomer separation, leading to a more robust and predictable manufacturing process.

XLogP3

3.6

Dates

Last modified: 08-15-2023

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